5-(4-Fluorophenyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKCBFAIJICIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of Hydrazone: The initial step involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.
The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C).
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target proteins. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural Parameters of Selected Pyrazole Derivatives
| Compound | Dihedral Angle (°) | Crystal Packing Feature | Halogen Effect |
|---|---|---|---|
| 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole | 4.6–5.3 | Tight π-π stacking | Enhanced dipole interactions |
| 4-(4-Chlorophenyl)-thiazole hybrid | 5.3–10.5 | Isostructural with F analog | Size-driven lattice adjustment |
| Naphthalene-pyrazole hybrid | 8.0–12.0 | Disrupted π-stacking due to bulk | Steric hindrance dominates |
Biological Activity
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its cytotoxicity, anti-inflammatory effects, and potential applications in cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with a fluorophenyl group at the 5-position and a methyl group at the 1-position. This configuration is crucial for its biological activity, as modifications to the pyrazole scaffold can significantly influence its pharmacological properties.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. A notable study synthesized a series of pyrazole derivatives and evaluated their activity against prostate cancer cell lines LNCaP and PC-3. Among these, one compound showed an IC50 value of 18 μmol/L against LNCaP cells, along with a prostate-specific antigen (PSA) downregulation rate of 46% .
| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | Not specified | Not specified |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. For instance, compounds derived from pyrazole scaffolds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 85 | 93 |
| Dexamethasone | 76 | 86 |
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that pyrazole derivatives can inhibit key metabolic enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). For example, certain analogs demonstrated AChE inhibition with IC50 values in the nanomolar range .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory : It inhibits the expression of inflammatory mediators by blocking transcription factors like NF-kB.
- Neuroprotective : By inhibiting AChE and other enzymes, it helps maintain neurotransmitter levels, thereby protecting neuronal health.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer tested a series of pyrazole compounds that showed promising results in terms of tumor reduction and PSA level normalization.
- Chronic Inflammatory Diseases : Patients suffering from chronic inflammatory conditions reported symptomatic relief after treatment with pyrazole-based drugs, suggesting their potential for therapeutic use in inflammatory disorders.
Q & A
Basic: What are the common synthetic routes for preparing 5-(4-fluorophenyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:
- Step 1 : React ethyl acetoacetate with 4-fluorophenylhydrazine to form a hydrazone intermediate.
- Step 2 : Cyclize the intermediate using acidic (e.g., H₂SO₄) or basic (e.g., POCl₃) conditions to yield the pyrazole core .
- Optimization : Temperature (80–120°C), solvent polarity (DMSO or ethanol), and catalyst choice (e.g., PTSA) significantly affect yield. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >80% purity .
Basic: How is the structure of this compound validated experimentally?
Answer:
A multi-technique approach is used:
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., fluorophenyl vs. pyrazole plane = 23.7°) .
- Spectroscopy :
Advanced: How do tautomeric forms of 5-(4-fluorophenyl)-1H-pyrazole impact crystallographic analysis, and how are they resolved?
Answer:
The compound exists as 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole tautomers, which co-crystallize in a 1:1 ratio . Key steps for resolution:
- Crystallographic refinement : Use SHELX software to model disorder (R-factor < 0.05).
- Hydrogen bonding : N–H···O/F interactions stabilize specific tautomers (e.g., bond distances ~2.8 Å).
- Data collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for tautomer assignment .
Advanced: What computational methods are employed to predict the reactivity and spectroscopic properties of this compound?
Answer:
- DFT calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV) and MEP surfaces, correlating with nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina screens binding affinities (e.g., ΔG = −8.2 kcal/mol with COX-2) to guide pharmacological studies .
- MD simulations : AMBER forcefields assess stability in biological membranes (RMSD < 2.0 Å over 100 ns) .
Advanced: How do substituent variations (e.g., methyl vs. trifluoromethyl groups) affect biological activity?
Answer:
- Antimicrobial activity : Methyl groups enhance lipophilicity (logP +0.5), improving bacterial membrane penetration (MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for unsubstituted analogs) .
- Anti-inflammatory activity : Trifluoromethyl derivatives show higher COX-2 inhibition (IC₅₀ = 0.8 µM) due to stronger halogen bonding with Arg120 .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Challenge : Co-elution of regioisomers during column chromatography.
- Solution : Use gradient elution (hexane:EtOAc 8:2 → 6:4) with silica gel (230–400 mesh). HPLC (C18 column, 70% MeOH) achieves >98% purity .
- Crystallization : Ethanol/water (3:1) at 4°C yields needle-like crystals suitable for XRD .
Advanced: How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be analyzed for structural confirmation?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
